molecular formula C28H33OP B14409693 6-(Triphenyl-lambda~5~-phosphanylidene)decan-5-one CAS No. 84393-96-4

6-(Triphenyl-lambda~5~-phosphanylidene)decan-5-one

Cat. No.: B14409693
CAS No.: 84393-96-4
M. Wt: 416.5 g/mol
InChI Key: AMEMTSGLIPCDGR-UHFFFAOYSA-N
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Description

6-(Triphenyl-lambda~5~-phosphanylidene)decan-5-one is a chemical compound known for its unique structure and properties It features a triphenylphosphoranylidene group attached to a decanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Triphenyl-lambda~5~-phosphanylidene)decan-5-one typically involves the reaction of triphenylphosphine with a suitable precursor, such as a decanone derivative. The reaction conditions often include the use of a base, such as sodium hydride, to facilitate the formation of the phosphoranylidene group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Triphenyl-lambda~5~-phosphanylidene)decan-5-one can undergo various chemical reactions, including:

    Oxidation: The phosphoranylidene group can be oxidized to form phosphine oxides.

    Reduction: The carbonyl group in the decanone backbone can be reduced to form alcohols.

    Substitution: The triphenylphosphoranylidene group can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Alcohols.

    Substitution: Various substituted phosphoranylidene derivatives.

Scientific Research Applications

6-(Triphenyl-lambda~5~-phosphanylidene)decan-5-one has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-(Triphenyl-lambda~5~-phosphanylidene)decan-5-one involves its ability to act as a nucleophile due to the presence of the phosphoranylidene group. This allows it to participate in various chemical reactions, forming new bonds and structures. The molecular targets and pathways involved depend on the specific reaction and application, but generally involve interactions with electrophiles and other reactive species.

Comparison with Similar Compounds

Similar Compounds

  • (Triphenylphosphoranylidene)acetaldehyde
  • Methyl (triphenylphosphoranylidene)acetate
  • (Triphenylphosphoranylidene)acetone

Uniqueness

6-(Triphenyl-lambda~5~-phosphanylidene)decan-5-one is unique due to its longer carbon chain compared to similar compounds, which can influence its reactivity and applications. The presence of the decanone backbone provides additional functional groups that can participate in various chemical reactions, making it a versatile compound in organic synthesis and material science.

Properties

CAS No.

84393-96-4

Molecular Formula

C28H33OP

Molecular Weight

416.5 g/mol

IUPAC Name

6-(triphenyl-λ5-phosphanylidene)decan-5-one

InChI

InChI=1S/C28H33OP/c1-3-5-22-27(29)28(23-6-4-2)30(24-16-10-7-11-17-24,25-18-12-8-13-19-25)26-20-14-9-15-21-26/h7-21H,3-6,22-23H2,1-2H3

InChI Key

AMEMTSGLIPCDGR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CCCC

Origin of Product

United States

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